3-Butyl-4-isobutyl-1h-pyrazol-5-amine
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Overview
Description
3-Butyl-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C11H21N3, is characterized by the presence of a pyrazole ring substituted with butyl and isobutyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs catalytic processes. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . This method offers high selectivity and wide substrate scope with only water and hydrogen gas as byproducts .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-isobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Butyl-4-isobutyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The exact molecular targets and pathways depend on the specific application and the nature of the substituted pyrazole .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Butyl-4-isobutyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-butyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-10-9(7-8(2)3)11(12)14-13-10/h8H,4-7H2,1-3H3,(H3,12,13,14) |
InChI Key |
FAXMBPDUHRRZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1)N)CC(C)C |
Origin of Product |
United States |
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